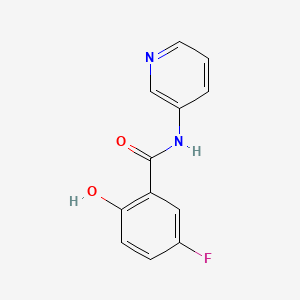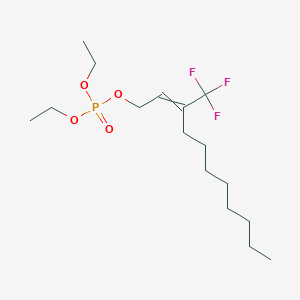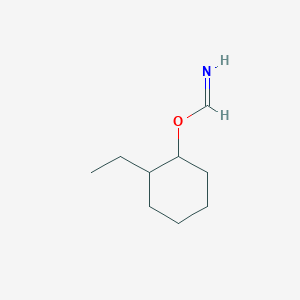![molecular formula C2AlF7 B14221213 Fluoro[bis(trifluoromethyl)]alumane CAS No. 827027-00-9](/img/structure/B14221213.png)
Fluoro[bis(trifluoromethyl)]alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro[bis(trifluoromethyl)]alumane is a chemical compound with the molecular formula C₂AlF₇ It is known for its unique structure, which includes a central aluminum atom bonded to a fluorine atom and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[bis(trifluoromethyl)]alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium in the presence of a fluorine source. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of the compound. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Chemical Reactions Analysis
Types of Reactions
Fluoro[bis(trifluoromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the aluminum-fluorine bonds.
Coordination Chemistry: The aluminum center can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction. Substitution reactions typically yield new organoaluminum compounds, while coordination reactions result in various aluminum complexes.
Scientific Research Applications
Fluoro[bis(trifluoromethyl)]alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which fluoro[bis(trifluoromethyl)]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Aluminum Compounds: These compounds share the trifluoromethyl groups but differ in the number and type of substituents on the aluminum atom.
Fluoroaluminum Compounds: Compounds with aluminum-fluorine bonds but without the trifluoromethyl groups.
Uniqueness
Fluoro[bis(trifluoromethyl)]alumane is unique due to the presence of both fluorine and trifluoromethyl groups bonded to the aluminum center. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical processes.
Properties
CAS No. |
827027-00-9 |
|---|---|
Molecular Formula |
C2AlF7 |
Molecular Weight |
183.99 g/mol |
IUPAC Name |
fluoro-bis(trifluoromethyl)alumane |
InChI |
InChI=1S/2CF3.Al.FH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
InChI Key |
FYWNNEDKAYMPJM-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)[Al](C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



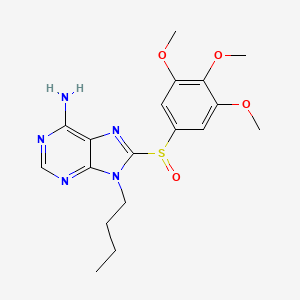
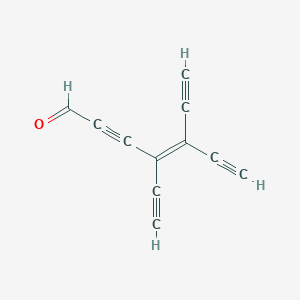

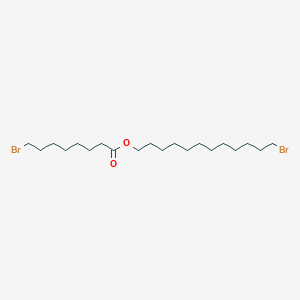

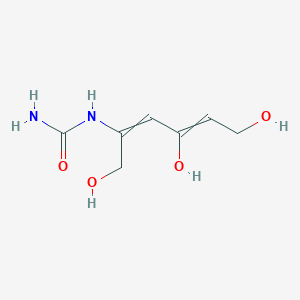
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
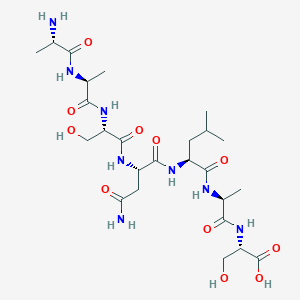
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
